![molecular formula C21H18N2O2 B2595816 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 305372-73-0](/img/structure/B2595816.png)

3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

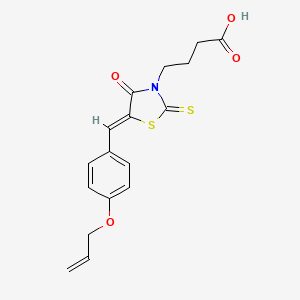

The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular structure of pyridine derivatives is confirmed chemically by their preparations with other pathways and their spectral data . The structure of the synthesized compounds is usually confirmed using a range of spectroscopic techniques including IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis

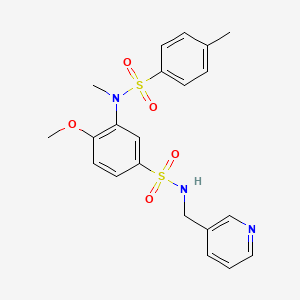

Pyridine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, some pyridine derivatives are soluble in phosphate buffer, pH 7.1 (0.30 mM) and soluble in ethanol . They can appear as a white to off-white solid .科学的研究の応用

Optoelectronic Properties and Charge Transfer

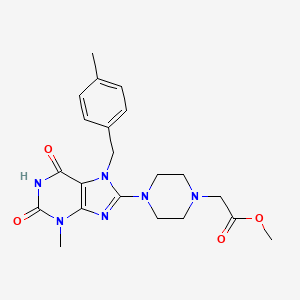

Imidazo[1,5-a]pyridine derivatives have been explored for their optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. Studies have demonstrated the influence of substituents on these properties, revealing that certain moieties can lead to smaller hole reorganization energies and greater transfer integrals, resulting in superior hole intrinsic mobility. Additionally, the substitution of specific groups at the phenylimidazo[1,5-a]pyridine core has been shown to increase electron affinity and electron transfer integrals while decreasing electron reorganization energy. This suggests that these derivatives could be efficient materials for use in multifunctional organic semiconductor devices due to their n- or p-type charge transfer nature, depending on the specific substituents used (Irfan et al., 2019).

Fluorescent Materials

The fluorescent properties of imidazo[1,5-a]pyridine derivatives have also been extensively studied. Research indicates that by manipulating the chemical structure of the substituent in position 3, it is possible to tune the quantum yields in solution, thereby impacting the fluorescent emission spectra. This tunability, along with a notable Stokes' shift range, has led to the development of low-cost luminescent materials when these compounds are dispersed in transparent thermosetting polyurethane resin (Volpi et al., 2017).

Synthetic Applications

The synthesis of imidazo[1,5-a]pyridine derivatives encompasses various methods, including one-pot reactions and metal-catalyzed cross-coupling, highlighting the versatility and potential of these compounds in creating a wide array of heterocyclic structures. Such synthetic approaches have facilitated the exploration of these compounds' applications in different domains, including as emitters with large Stokes' shifts and in the creation of novel polyheterocyclic ring systems, which may have further applications in medicinal chemistry and materials science (Elmaati, 2002).

作用機序

Safety and Hazards

将来の方向性

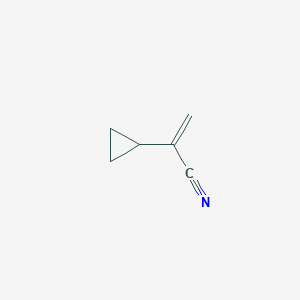

The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

3-(3,5-dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-24-17-12-16(13-18(14-17)25-2)21-22-20(15-8-4-3-5-9-15)19-10-6-7-11-23(19)21/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYSIEYYRSVIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)

![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)

![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)

![8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2595752.png)

![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)